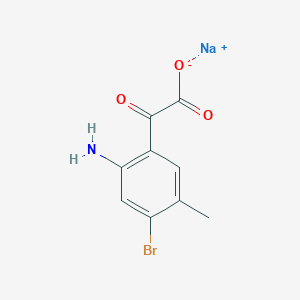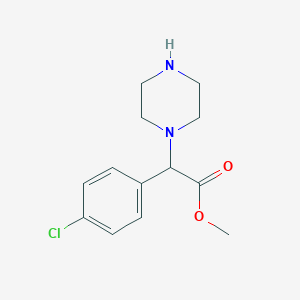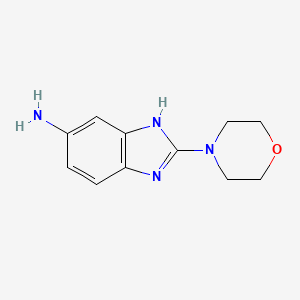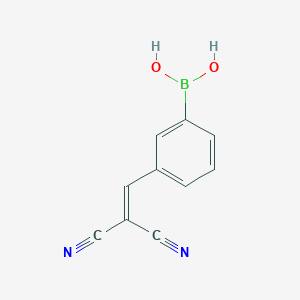
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Vue d'ensemble
Description
“2-amino-4-bromo-5-methylphenol” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 .
Physical and Chemical Properties The predicted boiling point of this compound is 288.3±40.0 °C . It has a predicted density of 1.647±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Synthesis and Reactivity
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is involved in various synthesis and reactivity studies. For instance, El-Sayed (2006) investigated the use of similar sodium compounds as precursors for synthesizing biologically active heterocycles, demonstrating their potential in creating antimicrobial agents and surface-active agents (El-Sayed, 2006). Additionally, Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles starting from acetophenone and glycine derivatives, which included compounds similar to this compound, to test for anticonvulsant activity (Unverferth et al., 1998).
Chemical Behavior and Kinetics
The study of the chemical behavior and kinetics of similar sodium-based compounds has been a topic of interest. For example, Sedlák et al. (2002) explored the behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, providing insights into the kinetics and mechanism of formation and decomposition of related compounds (Sedlák et al., 2002).
Coordination Chemistry
In the field of coordination chemistry, this compound and related compounds have been studied for their potential to form complex structures. Baul et al. (2017) researched the reaction of sodium salts with organotin(IV) compounds, leading to the formation of dinuclear organotin(IV) coordination polymers, highlighting the versatile nature of sodium-based compounds in forming complex molecular structures (Baul et al., 2017).
Environmental Applications
In environmental applications, Pirkarami et al. (2013) utilized this compound in a study to investigate the removal of dyes from industrial effluents through electrocoagulation, suggesting its potential use in wastewater treatment (Pirkarami et al., 2013).
Propriétés
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)


![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)


![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)
![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)

![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)

